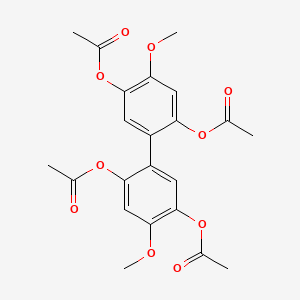
4,4'-Dimethoxy-2,2'5,5'-tetraacetoxybiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,4’-Dimethoxy-2,2’5,5’-tetraacetoxybiphenyl” is a chemical compound with the molecular formula C22H22O10 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “4,4’-Dimethoxy-2,2’5,5’-tetraacetoxybiphenyl” consists of 22 carbon atoms, 22 hydrogen atoms, and 10 oxygen atoms . The molecular weight is 446.4 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,4’-Dimethoxy-2,2’5,5’-tetraacetoxybiphenyl” include a density of 1.3±0.1 g/cm^3, a boiling point of 562.5±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . The compound also has an enthalpy of vaporization of 84.6±3.0 kJ/mol and a flash point of 242.8±30.2 °C .Applications De Recherche Scientifique
Stability and Reactivity in Organic Synthesis
4,4'-Dimethoxy-2,2'5,5'-tetraacetoxybiphenyl, as a compound with alkoxy and acetoxy substituents, finds relevance in discussions around the stability and reactivity of similar organic molecules. For instance, the stability of alkoxy-substituted compounds like 5,6-Dimethoxy-1,3-diphenylinde-2-one has been studied to understand their behavior in organic reactions, particularly in the context of dimerization and oxidation reactions. Such studies provide insight into the manipulation of molecular stability through substituent effects, which is crucial for designing novel organic synthesis pathways (Bradshaw, Jones, & Nongrum, 1991).
Nucleotide Synthesis and DNA Research
Compounds with structural similarities to 4,4'-Dimethoxy-2,2'5,5'-tetraacetoxybiphenyl, such as those with protected deoxyribonucleotides, have been employed in the synthesis of nucleotide trimers. These trimers are crucial for advancing DNA research, including the development of novel DNA sequencing and synthesis technologies. The use of such compounds in precipitative soluble support demonstrates the versatility of these materials in facilitating complex biochemical syntheses (Kungurtsev, Lönnberg, & Virta, 2016).
Environmental Science and Persistent Organic Pollutants
In environmental science, the investigation of dimethoxylated biphenyls, akin to 4,4'-Dimethoxy-2,2'5,5'-tetraacetoxybiphenyl, contributes to understanding the bioaccumulation and toxicity of persistent organic pollutants in marine ecosystems. Research on compounds such as 2,2'-dimethoxy-3,3',5,5'-tetrabromobiphenyl in marine mammals helps elucidate the environmental impact and health risks associated with these substances (Marsh et al., 2005).
Advanced Materials and Chemical Engineering
The study of substituted biphenyl compounds, including those with methoxy and acetoxy groups, extends into materials science and chemical engineering, where they are explored for their potential in creating novel materials. For example, the synthesis and characterization of metal-organic frameworks (MOFs) utilizing rigid ligands with flexible functional groups showcase the application of such compounds in developing advanced porous materials for gas storage, separation, and catalysis (Zhang et al., 2014).
Propriétés
IUPAC Name |
[4-acetyloxy-2-(2,5-diacetyloxy-4-methoxyphenyl)-5-methoxyphenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-11(23)29-17-9-19(27-5)21(31-13(3)25)7-15(17)16-8-22(32-14(4)26)20(28-6)10-18(16)30-12(2)24/h7-10H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGAHSSWDUWJMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1C2=CC(=C(C=C2OC(=O)C)OC)OC(=O)C)OC(=O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20323349 |
Source


|
| Record name | 4,4'-Dimethoxy[1,1'-biphenyl]-2,2',5,5'-tetrayl tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20323349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dimethoxy-2,2'5,5'-tetraacetoxybiphenyl | |
CAS RN |
7461-72-5 |
Source


|
| Record name | NSC403630 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403630 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Dimethoxy[1,1'-biphenyl]-2,2',5,5'-tetrayl tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20323349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B1296384.png)






![3-[(4-Chlorophenyl)sulfonyl]propanenitrile](/img/structure/B1296401.png)



![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B1296407.png)
![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1296408.png)
